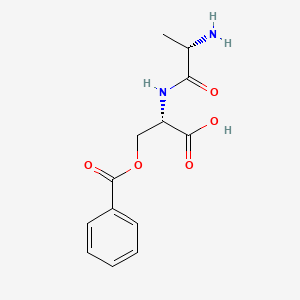

L-Alanyl-O-benzoyl-L-serine

Description

Structure

3D Structure

Properties

CAS No. |

921934-41-0 |

|---|---|

Molecular Formula |

C13H16N2O5 |

Molecular Weight |

280.28 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-benzoyloxypropanoic acid |

InChI |

InChI=1S/C13H16N2O5/c1-8(14)11(16)15-10(12(17)18)7-20-13(19)9-5-3-2-4-6-9/h2-6,8,10H,7,14H2,1H3,(H,15,16)(H,17,18)/t8-,10-/m0/s1 |

InChI Key |

BKIAEMZSGYHNKW-WPRPVWTQSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](COC(=O)C1=CC=CC=C1)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(COC(=O)C1=CC=CC=C1)C(=O)O)N |

Origin of Product |

United States |

I. Fundamental Context and Significance of L Alanyl O Benzoyl L Serine in Advanced Chemical Research

Position within the Landscape of Dipeptide Chemistry and Protected Amino Acid Derivatives

L-Alanyl-O-benzoyl-L-serine is a prime example of a protected dipeptide. orientjchem.org Dipeptides are the simplest form of peptides, consisting of two amino acids. wikipedia.org The synthesis of even a simple dipeptide like L-alanyl-L-serine is not straightforward; a direct reaction between L-alanine and L-serine would result in a mixture of four different dipeptide products. libretexts.org To achieve a selective synthesis, protecting groups are employed to block reactive sites, ensuring that the peptide bond forms only between the desired amino and carboxyl groups. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the amino group of L-alanine and the hydroxyl group on the side chain of L-serine are protected. This strategic protection is essential for controlling the outcome of chemical reactions, particularly in the stepwise construction of larger, more complex peptides. sigmaaldrich.com The use of such protected dipeptides is a fundamental strategy in both solution-phase and solid-phase peptide synthesis. sigmaaldrich.comekb.eg

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O5 |

| Molecular Weight | 280.28 g/mol |

| CAS Number | 921934-41-0 |

Data sourced from available chemical databases. chemsrc.com

Stereochemical Significance of the L-Configuration in Constituent Amino Acids

The "L" in this compound signifies the specific stereochemical configuration of the two constituent amino acids, L-alanine and L-serine. With the exception of glycine (B1666218), all proteinogenic amino acids are chiral, existing as one of two enantiomers, L or D. masterorganicchemistry.comlibretexts.org In virtually all naturally occurring proteins and peptides in living organisms, the amino acids are in the L-configuration. libretexts.org

This stereochemical uniformity is critical for the three-dimensional structure and, consequently, the biological function of peptides and proteins. The specific spatial arrangement of atoms in L-amino acids dictates how a peptide chain folds and interacts with other molecules, such as receptors or enzymes. vulcanchem.com Maintaining the L-configuration during synthesis is therefore paramount to producing biologically relevant peptides. Any racemization—the conversion of an L-amino acid to a D-amino acid—can lead to a loss of biological activity or altered function. ekb.eg The synthesis of this compound, therefore, requires methods that preserve the stereochemical integrity of both the alanine (B10760859) and serine residues.

Role of O-Benzoylation in Serine Side-Chain Chemical Manipulation

The hydroxyl group (-OH) on the side chain of serine is a reactive functional group. chemeo.com In peptide synthesis, this hydroxyl group can undergo unwanted side reactions if left unprotected. acs.orgkyoto-u.ac.jp O-benzoylation refers to the attachment of a benzoyl group to the oxygen atom of the serine side chain, forming an ester. This modification serves as a crucial protecting group strategy.

The benzoyl group is chosen for its specific chemical properties. It is generally stable under the conditions required for peptide bond formation but can be removed under specific conditions when desired. The use of such protecting groups allows for the selective modification of other parts of the peptide molecule without affecting the serine side chain. For instance, in the synthesis of a larger peptide containing this compound, the benzoyl group protects the serine's hydroxyl group while subsequent amino acids are added to the chain. Once the desired peptide sequence is assembled, the benzoyl group can be cleaved to reveal the native serine residue.

Table 2: Key Amino Acids and Protecting Groups

| Compound Name | Abbreviation | Role in Context |

|---|---|---|

| L-Alanine | Ala, A | N-terminal amino acid in the dipeptide. |

| L-Serine | Ser, S | C-terminal amino acid with a protected side chain. |

| Benzoyl Group | Bz | Protecting group for the hydroxyl function of the serine side chain. |

| tert-Butoxycarbonyl group | Boc | A common N-terminal protecting group in peptide synthesis. organic-chemistry.org |

Ii. Sophisticated Synthetic Methodologies for L Alanyl O Benzoyl L Serine

Strategies for the Selective O-Benzoylation of L-Serine

The initial and critical phase in the synthesis is the preparation of O-Benzoyl-L-serine. This process must selectively target the hydroxyl (-OH) group of the L-serine side chain for esterification with a benzoyl group, while leaving the amino (-NH2) and carboxyl (-COOH) groups available for subsequent reactions or appropriately protected.

Regioselectivity is paramount in the functionalization of L-serine. To achieve selective O-benzoylation, the inherent nucleophilicity of the amino group must be suppressed to prevent the formation of N-benzoyl-L-serine as a byproduct. A common and effective strategy is to conduct the reaction under acidic conditions. beilstein-journals.org In an acidic medium, the amino group is protonated to form an ammonium (B1175870) salt (-NH3+). This protonation renders the nitrogen non-nucleophilic, thereby directing the acylation agent, such as benzoyl chloride, to react preferentially with the less reactive hydroxyl group. beilstein-journals.org This chemoselective approach leverages the differential reactivity of the functional groups under specific pH conditions to achieve the desired O-acylation. beilstein-journals.org

A high-yield method for preparing O-Benzoyl-L-serine has been developed utilizing protected L-serine derivatives to ensure specificity. nih.gov This optimized pathway involves a series of protection, acylation, and deprotection steps:

Dual Protection of L-Serine : The synthesis begins with L-serine that has its amino group protected with a tert-butyloxycarbonyl (tBoc) group and its carboxyl group protected as a benzyl (B1604629) ester. This starting material is N-tBoc-L-serine benzyl ester. nih.gov

Acylation of the Hydroxyl Group : The protected serine derivative is then treated with benzoyl chloride in the presence of a base, such as triethylamine (B128534), in a suitable solvent like acetonitrile. nih.gov This step selectively acylates the free hydroxyl group.

Deprotection : The final step involves the removal of both protecting groups. The benzyl ester is cleaved via hydrogenolysis using a palladium on carbon (Pd/C) catalyst, while the tBoc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). nih.gov This sequence yields the final product, O-Benzoyl-L-serine, which is typically isolated as a hydrochloride salt. nih.gov

The use of protecting groups is a fundamental concept in peptide synthesis, preventing unwanted side reactions at reactive functional groups. organic-chemistry.org In the synthesis of O-Benzoyl-L-serine, both the α-amino and α-carboxyl groups of the L-serine precursor are temporarily masked.

The selection of protecting groups is guided by the principle of orthogonality , which ensures that each group can be removed under specific conditions without affecting the others or the desired O-benzoyl ester bond. organic-chemistry.org

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| α-Amino Group | tert-butyloxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic Acid - TFA) nih.govpeptide.com |

| α-Amino Group | Benzyloxycarbonyl | Cbz / Z | Catalytic Hydrogenolysis peptide.com |

| α-Carboxyl Group | Benzyl ester | Bzl | Catalytic Hydrogenolysis nih.govpeptide.com |

| α-Carboxyl Group | Methyl ester | OMe | Saponification (base hydrolysis) |

| Hydroxyl Group (Side Chain) | Benzyl ether | Bzl | Catalytic Hydrogenolysis peptide.com |

| Hydroxyl Group (Side Chain) | tert-Butyl ether | tBu | Strong acid (e.g., Trifluoroacetic Acid - TFA) peptide.com |

For the synthesis of the O-benzoyl intermediate, a common strategy involves protecting the amino group with Boc and the carboxyl group as a benzyl ester. nih.gov The Boc group is stable under the basic conditions of the benzoylation step and the neutral conditions of hydrogenolysis, but is readily cleaved by TFA. peptide.com Conversely, the benzyl ester is stable to the acidic and basic conditions but is removed by hydrogenolysis. peptide.com This orthogonal scheme allows for a controlled, stepwise deprotection to yield the desired intermediate.

Advanced Peptide Bond Formation for L-Alanyl-O-benzoyl-L-serine

Once O-Benzoyl-L-serine is synthesized, the subsequent step is the formation of a peptide (amide) bond with L-alanine. This requires the activation of the carboxyl group of an N-protected L-alanine derivative, which then reacts with the free amino group of O-Benzoyl-L-serine.

The mixed anhydride (B1165640) method is a well-established technique for activating a carboxylic acid for peptide bond formation. google.comgoogle.com The protocol generally involves the following steps:

Reactant Preparation : An N-protected amino acid (e.g., Boc-L-alanine) is dissolved in an anhydrous aprotic solvent (such as tetrahydrofuran (B95107) or toluene) and cooled to a low temperature, typically -15°C to -5°C. google.com

Anhydride Formation : A tertiary amine base, such as N-methylmorpholine (NMM) or triethylamine (TEA), is added, followed by the dropwise addition of an acyl halide like isobutyl chloroformate or pivaloyl chloride. google.com This reaction forms a highly reactive mixed anhydride intermediate.

Coupling Reaction : A solution of the amino component (O-Benzoyl-L-serine, potentially with its carboxyl group protected as an ester) is then added to the reaction mixture. The free amino group of the serine derivative nucleophilically attacks the mixed anhydride, forming the peptide bond and releasing carbon dioxide and isobutanol (in the case of isobutyl chloroformate).

Workup and Deprotection : After the reaction is complete, the product is isolated. Any remaining protecting groups are then removed to yield the final dipeptide, this compound.

This method is valued for its rapid reaction times and the generation of byproducts that are relatively easy to remove. google.com

Over the past decades, numerous advanced coupling reagents have been developed to improve the efficiency, reduce side reactions (particularly racemization), and simplify the protocols for peptide synthesis. acs.orgresearchgate.net These reagents are widely used in both solution-phase and solid-phase peptide synthesis and represent a powerful alternative to the mixed anhydride method. researchgate.netnbinno.com They function by converting the carboxylic acid of the N-protected amino acid into a highly reactive activated species that readily couples with the amine component.

Key classes of modern coupling reagents include:

Carbodiimides : N,N′-Dicyclohexylcarbodiimide (DCC) was one of the first widely used coupling reagents. peptidescientific.com A more modern, water-soluble analogue, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), is often preferred due to the easy removal of its urea (B33335) byproduct. peptidescientific.com These are typically used with additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress racemization.

Phosphonium Salts : Reagents such as Benzotriazol-1-yl-oxytripyrrolidino-phosphonium Hexafluorophosphate (B91526) (PyBOP) are highly effective and known for their high reactivity and chemoselectivity. peptidescientific.com

Aminium/Uronium Salts : This class includes some of the most efficient and popular coupling reagents available. O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) are known for rapid reaction kinetics and low racemization rates. peptidescientific.compeptide.com More recent developments like HCTU offer even greater coupling efficiency. nbinno.com

| Reagent Class | Example Reagent(s) | Abbreviation | Key Features |

| Carbodiimides | N,N′-Dicyclohexylcarbodiimide; 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide | DCC; EDC | Cost-effective; EDC and its byproduct are water-soluble, simplifying purification. peptidescientific.com |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidino-phosphonium Hexafluorophosphate | PyBOP | High reactivity and chemoselectivity; non-carcinogenic byproducts compared to older analogues. peptidescientific.com |

| Aminium/Uronium Salts | HATU; HBTU; HCTU | HATU; HBTU; HCTU | Very fast reaction rates; low tendency for racemization; highly efficient for sterically hindered couplings. nbinno.compeptidescientific.compeptide.com |

In a typical procedure, the N-protected L-alanine, the coupling reagent (e.g., HATU), and a base (e.g., N,N-diisopropylethylamine, DIPEA) are combined in a solvent like DMF to form the active ester intermediate. peptidescientific.com The O-Benzoyl-L-serine is then added to this mixture to form the desired dipeptide.

Chemoenzymatic Synthetic Routes to Serine-Containing Peptides

Chemoenzymatic peptide synthesis (CEPS) has emerged as a powerful alternative to purely chemical methods, leveraging the high stereoselectivity of enzymes to form peptide bonds under mild conditions. chiraltech.com This approach significantly reduces the risk of racemization and eliminates the need for extensive side-chain protection strategies often required in conventional synthesis. bachem.com Enzymes such as proteases and lipases are commonly employed as catalysts. chiraltech.com

The synthesis can proceed via two primary strategies: equilibrium-controlled and kinetically controlled synthesis. In equilibrium-controlled synthesis, the reaction is driven towards the peptide product by manipulating reaction conditions, such as removing water. Kinetically controlled synthesis, which is generally faster, utilizes an activated C-terminal ester of the acyl donor amino acid. chiraltech.com Serine proteases, such as α-chymotrypsin and subtilisin, are particularly effective in kinetically controlled synthesis as they form a reactive acyl-enzyme intermediate that is then aminolyzed by the incoming nucleophile (the amino component). chiraltech.comnih.gov

Lipases are also versatile catalysts for peptide bond formation, particularly in non-aqueous, organic solvents. wikipedia.orgbachem.com The use of organic media can shift the thermodynamic equilibrium to favor synthesis over the hydrolytic back-reaction that is predominant in aqueous environments. bachem.comwaters.com This methodology allows for the coupling of various protected amino acid esters with an amino component. For instance, porcine pancreas lipase (B570770) (PPL) has been shown to catalyze the synthesis of dipeptides containing various amino acids. dntb.gov.ua The choice of enzyme, solvent, and acyl donor are critical parameters that influence reaction yield and specificity.

Recent advancements include the use of engineered enzymes, such as omniligase-1 (an engineered subtilisin BPN' variant), for the efficient ligation of peptide fragments. nih.gov This strategy, often combined with Solid-Phase Peptide Synthesis (SPPS) for initial fragment preparation, allows for the construction of longer peptides. bachem.comnih.gov The enzymatic ligation occurs at a specific site, offering excellent regioselectivity and stereoselectivity. bachem.com

| Enzyme Class | Example Enzymes | Typical Reaction Control | Key Advantages | Relevant Findings |

|---|---|---|---|---|

| Serine Proteases | α-Chymotrypsin, Trypsin, Subtilisin | Kinetically Controlled | High stereospecificity, forms reactive acyl-enzyme intermediate. chiraltech.comnih.gov | Effective for coupling activated esters; specificity is dependent on S1 and S'1 subsites. nih.gov |

| Cysteine Proteases | Papain, Bromelain | Kinetically Controlled | Broad substrate specificity. chiraltech.com | Widely used for various peptide linkages. |

| Lipases/Esterases | Porcine Pancreas Lipase (PPL), Candida antarctica lipase B (CALB) | Equilibrium or Kinetically Controlled | Active in organic solvents, minimizing hydrolysis. wikipedia.orgbachem.com | Yields can reach up to 90% in optimized organic solvent systems. dntb.gov.ua |

| Engineered Ligases | Omniligase-1 | Kinetically Controlled | Broad substrate scope, high efficiency for fragment ligation. nih.gov | Used in large-scale synthesis of therapeutic peptides by ligating SPPS-derived fragments. nih.gov |

Control of Stereochemical Integrity During Synthesis

Maintaining the stereochemical integrity of the chiral centers at the α-carbons of alanine (B10760859) and serine is paramount during the synthesis of this compound. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a significant risk, particularly during the carboxyl group activation step of peptide coupling.

Racemization during peptide bond formation primarily occurs through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. peptide.com This planar, achiral intermediate can be protonated from either side upon ring-opening by the amine nucleophile, leading to a loss of stereochemical purity. The propensity for racemization is influenced by several factors, including the nature of the activating agent, the N-terminal protecting group, the specific amino acid being activated, the base, solvent, and temperature. mdpi.com

Several strategies are employed to suppress racemization:

Coupling Reagents and Additives: The choice of coupling reagent is critical. While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective activators, their use can lead to significant racemization. wikipedia.orgmdpi.com To mitigate this, racemization-suppressing additives are almost universally used. These additives react with the activated intermediate to form an active ester that is less prone to oxazolone (B7731731) formation. wikipedia.org Commonly used additives include 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure). bachem.compeptide.comnih.gov Phosphonium (e.g., PyBOP) and uronium/aminium (e.g., HBTU, HATU) salt coupling reagents are often pre-mixed with these additives and generally provide rapid coupling with low levels of racemization. luxembourg-bio.com

Protecting Groups: N-terminal protecting groups that are of the urethane (B1682113) type, such as 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), are highly effective at preventing racemization. nih.gov The electronic nature of the urethane carbonyl group disfavors the formation of the oxazolone intermediate. In contrast, N-acyl protecting groups significantly increase the risk of racemization. mdpi.com Recently, novel protecting groups like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) have been developed, which can effectively mitigate racemization for sensitive amino acids. nih.govresearchgate.net

Reaction Conditions: The choice of base and solvent plays a crucial role. Tertiary amines like N,N-diisopropylethylamine (DIPEA) are commonly used, but sterically hindered or weaker bases, such as sym-collidine, may be preferred in cases with a high risk of racemization. bachem.comnih.gov Lowering the reaction temperature can also limit racemization rates. nih.gov

| Additive | Abbreviation | Mechanism of Action | Notes |

|---|---|---|---|

| 1-Hydroxybenzotriazole | HOBt | Forms an active ester with the carbodiimide-activated amino acid, suppressing oxazolone formation. bachem.com | Historically the most common additive; has explosive properties in anhydrous form, leading to restricted availability. bachem.com |

| 1-Hydroxy-7-azabenzotriazole | HOAt | Similar to HOBt but can accelerate coupling reactions more effectively. peptide.com | Also has explosive properties. bachem.com |

| Ethyl 2-cyano-2-(hydroximino)acetate | Oxyma Pure | Forms an active ester; considered a non-explosive and highly effective alternative to HOBt and HOAt. bachem.comluxembourg-bio.com | Shows great capacity to suppress racemization and enhance coupling rates when used with carbodiimides. luxembourg-bio.com |

| 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one | HODhbt | Forms highly reactive esters that inhibit racemization. luxembourg-bio.com | Its derivative, DEPBT, is a phosphonate-type coupling reagent that dramatically reduces racemization. luxembourg-bio.com |

Even with optimized strategies, small amounts of the diastereomeric product (e.g., D-Alanyl-O-benzoyl-L-serine) can form. Diastereomers possess different physicochemical properties, which allows for their separation and quantification. dntb.gov.ua The ability to resolve these stereoisomers is critical for ensuring the purity of the final peptide product. nih.gov

High-Performance Liquid Chromatography (HPLC) is the predominant method for analyzing and separating peptide diastereomers. dntb.gov.ua Several chromatographic approaches can be employed:

Reversed-Phase HPLC (RP-HPLC) on Achiral Stationary Phases: This is the most common technique. Diastereomers often exhibit slightly different conformations and polarities, leading to different retention times on standard achiral columns (like C8 or C18). nih.govacs.org The separation is influenced by the mobile phase composition, pH, and temperature. The helix-inducing characteristics of the eluting solvents can enhance the separation of diastereomeric peptides by amplifying subtle structural differences. nih.gov

Chiral Chromatography: This direct method uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer. chiraltech.com Various types of CSPs are available, based on selectors like polysaccharides, cyclodextrins, macrocyclic antibiotics (e.g., teicoplanin), and Pirkle-type phases. nih.govchromatographytoday.com Recently developed zwitterionic CSPs, derived from cinchona alkaloids, have shown excellent performance in resolving di- and tripeptide stereoisomers under LC-MS compatible conditions. chiraltech.com

Capillary Electrophoresis (CE): CE offers very high resolving power and is an effective technique for separating peptide diastereomers, especially polar compounds. dntb.gov.uanih.gov Chiral selectors, such as cyclodextrins, can be added to the background electrolyte to induce differential migration of the stereoisomers. nih.gov

The choice of separation technique depends on the specific properties of the peptide diastereomers and the analytical requirements, such as sensitivity and scalability for preparative purification. dntb.gov.ua

Iii. Comprehensive Structural Elucidation and Conformational Analysis of L Alanyl O Benzoyl L Serine

Advanced Spectroscopic Characterization Techniques

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the precise atomic-level structure of molecules in solution. nih.gov For L-Alanyl-O-benzoyl-L-serine, one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are essential for the complete assignment of all proton and carbon signals. embl-hamburg.de

The ¹H NMR spectrum provides information on the chemical environment of each proton. The protons of the alanine (B10760859) methyl group, the alpha-protons of both amino acid residues, the beta-protons of the serine side chain, and the aromatic protons of the benzoyl group would all appear at distinct chemical shifts. researchgate.nethmdb.ca Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms, including the carbonyl carbons of the peptide bond and the benzoyl ester. chemicalbook.com The correlation of chemical shifts with known values for similar peptide structures helps confirm the covalent structure. embl-hamburg.deunimo.it

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Alanine-CH₃ | ~1.4 | ~18 |

| Alanine-CαH | ~4.3 | ~51 |

| Alanine-C=O | - | ~174 |

| Serine-CαH | ~4.6 | ~55 |

| Serine-CβH₂ | ~4.5 | ~69 |

| Serine-C=O | - | ~171 |

| Benzoyl-ArH | ~7.4-8.1 | ~128-134 |

| Benzoyl-C=O | - | ~166 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule's chemical bonds. upi.edu These methods are highly sensitive to the nature of functional groups and their immediate environment, including hydrogen bonding. nih.govmdpi.com For this compound, key vibrational bands provide a molecular fingerprint. thermofisher.com

The FT-IR and Raman spectra would prominently feature Amide I and Amide II bands, which arise primarily from C=O stretching and N-H bending of the peptide bond, respectively. mdpi.com The positions of these bands are sensitive to the peptide's secondary structure. researchgate.net Additionally, characteristic vibrations from the benzoyl group (C=O stretch, aromatic C-C stretches) and the amino acid side chains would be readily identifiable. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|

| N-H Stretch (Amide A) | 3200-3400 | FT-IR, Raman |

| Benzoyl Ester C=O Stretch | 1725-1740 | FT-IR, Raman |

| Amide I (Peptide C=O Stretch) | 1630-1690 | FT-IR, Raman |

| Aromatic C=C Stretch | 1580-1610 | Raman |

| Amide II (N-H Bend + C-N Stretch) | 1510-1570 | FT-IR |

| CH₂/CH₃ Bending | 1350-1470 | FT-IR, Raman |

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. taylorfrancis.comcas.cz Circular Dichroism (CD) spectroscopy is particularly valuable for studying the secondary structure of peptides and proteins. researchgate.net The peptide backbone is the primary chromophore in the far-UV region (180-250 nm), and the resulting CD spectrum is characteristic of the peptide's conformation, such as α-helix, β-sheet, β-turn, or random coil. photophysics.com

For a short dipeptide like this compound, the structure is unlikely to form stable helices or sheets. The CD spectrum would more likely indicate the presence of specific turn structures or a more flexible, random coil-like ensemble. nih.gov For instance, a spectrum characterized by a negative band near 200 nm could suggest an extended or random coil conformation. nih.gov The benzoyl group, being an aromatic chromophore, would contribute to the CD spectrum in the near-UV region (250-350 nm), providing information about its chiral environment and proximity to the peptide backbone. photophysics.com The pH-dependent chiroptical switching can also be studied to understand conformational changes. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational methods serve as a powerful complement to experimental data, providing a theoretical framework for interpreting spectroscopic results and exploring molecular behavior at a level of detail that is experimentally inaccessible.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govsciforum.net For this compound, DFT calculations can be used to determine the lowest energy (ground state) conformation of the molecule. nih.gov This involves optimizing the molecular geometry to find the most stable arrangement of atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. nih.gov

Furthermore, DFT can be used to calculate the molecule's vibrational frequencies. nih.govvjst.vn These theoretical frequencies can be compared directly with experimental FT-IR and Raman spectra to aid in the definitive assignment of complex vibrational modes. mdpi.comresearchgate.net The calculations can confirm, for example, the specific atomic motions that contribute to the Amide I and II bands.

| Parameter | Description | Application to this compound |

|---|---|---|

| Geometry Optimization | Calculation of the minimum energy structure. | Predicts bond lengths, bond angles, and dihedral angles (e.g., φ, ψ). nih.gov |

| Frequency Calculation | Computation of theoretical vibrational frequencies. | Aids in the assignment of experimental FT-IR and Raman spectra. nih.gov |

| NBO Analysis | Natural Bond Orbital analysis to study intramolecular interactions. | Identifies and quantifies hydrogen bonds and other stabilizing interactions. vjst.vn |

| TD-DFT | Time-Dependent DFT for calculating electronic transitions. | Predicts UV-Vis and CD spectra to compare with experimental results. |

While DFT is excellent for studying static, ground-state properties, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the trajectories of atoms and molecules by iteratively solving Newton's equations of motion, providing a virtual movie of molecular motion. nih.gov

For this compound, an MD simulation, typically performed in a simulated aqueous environment, would reveal the accessible conformations of the peptide. cam.ac.uk It allows for the exploration of the potential energy surface and the identification of the most populated conformational states. nih.gov This is crucial for a flexible molecule that may not exist in a single, rigid structure but rather as an ensemble of interconverting conformers. Analysis of the simulation can reveal the flexibility of the peptide backbone, the rotational freedom of the side chains, and the formation and breaking of transient intramolecular hydrogen bonds. nih.govnih.gov

Theoretical Studies on Electronic Structure and Polarizability of Serine and its Derivatives

Theoretical and computational methods, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and polarizability of amino acids and their derivatives. acs.orgresearchgate.net These studies provide insights into chemical reactivity, non-linear optical (NLO) properties, and intermolecular interactions that govern the behavior of these molecules in various environments. bohrium.commdpi.com

Electronic Structure and Reactivity:

The electronic properties of amino acids, including serine and its derivatives, are largely determined by their functional groups, such as the amino and carboxyl groups, which act as electrophilic and nucleophilic centers. bohrium.com The reactivity of these molecules can be predicted by analyzing molecular electrostatic potential (MEP) surfaces, which identify the regions most susceptible to electrophilic and nucleophilic attack. bohrium.com

In dipeptides containing a serine residue, such as X-Ser (where X is another amino acid), the hydroxyl group of serine can play a crucial role in the molecule's reactivity. It can polarize the adjacent peptide bond, potentially leading to an N to O acyl rearrangement and subsequent hydrolysis of the peptide bond. researchgate.net This intramolecular interaction underscores the influence of the side chain's electronic nature on the stability and reactivity of the peptide backbone.

Molecular Polarizability:

Molecular polarizability describes the tendency of a molecule's electron cloud to be distorted by an external electric field. arxiv.org It is a fundamental property that influences intermolecular forces, such as induction and dispersion, and is crucial for understanding the spectroscopic signatures of molecules. arxiv.org Theoretical methods, like the Lippincott δ-function potential model and molecular vibration methods, have been employed to determine the bond and molecular polarizabilities of serine and its derivatives. ijacskros.com

Studies on serine have shown that its zwitterionic structure leads to a partial double bond character in the C-N bond, which increases the electron density around the Cα and C' atoms, thereby increasing the bond polarizability coefficient. ijacskros.com The presence of different functional groups and their electronic effects (electron-donating or electron-withdrawing) can significantly influence the polarizability of the molecule. mdpi.com

Computational studies on various essential amino acids have used DFT to calculate polarizability and hyperpolarizability parameters to assess their NLO potential. bohrium.com These studies have shown that amino acids with aromatic side chains, like phenylalanine, exhibit higher hyperpolarizability, suggesting their potential use as NLO materials. bohrium.com The introduction of a benzoyl group, another aromatic system, would be expected to further influence the polarizability of a serine-containing dipeptide like this compound.

The polarizability of a molecule is also related to its structural features. For example, in 4-chlorobenzoyl-coenzyme A, the active site of the dehalogenase enzyme induces a significant reorganization of the benzoyl ring's π-electrons, leading to polarization of electron density. nih.gov This highlights how the molecular environment can perturb the electronic distribution and polarizability of the benzoyl moiety.

Interactive Data Table: Theoretical Polarizability Data for Related Compounds

The following table presents theoretically determined molecular polarizability values for serine and a related benzoylated amino acid derivative to provide context for the potential polarizability of this compound.

| Compound Name | Molecular Polarizability (αM) x 1023 cm3 | Method |

| Serine | 0.095 | Lippincott δ-Function Potential |

| p-Benzoyl-L-phenylalanine | 28.85 Å3 | Chemaxon |

Note: The values are from different theoretical methods and are presented for comparative purposes. 1 Å3 = 10-24 cm3.

Interactive Data Table: Calculated Properties of Alanylserine

This table shows computational chemistry data for the related dipeptide Alanylserine.

| Property | Value |

| TPSA (Topological Polar Surface Area) | 112.65 |

| LogP | -2.1047 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 4 |

| Rotatable Bonds | 4 |

Source: ChemScene. chemscene.com

Iv. Chemical Reactivity and Mechanistic Investigations of L Alanyl O Benzoyl L Serine

Reactivity of the O-Benzoyl Ester Linkage

The O-benzoyl group on the serine residue serves as a protecting group and a site for potential chemical modification. Its reactivity is central to the utility of the compound in further synthetic steps.

The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield L-alanyl-L-serine and benzoic acid. The rate and mechanism of this cleavage are dependent on the pH.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution (BAC2) mechanism. nih.gov The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the benzoyl group, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the serine alkoxide, which is then protonated by the solvent. The ester bond is generally more labile than the amide bond under basic conditions, allowing for selective de-protection of the serine hydroxyl group.

Acid-catalyzed hydrolysis also occurs, typically requiring harsher conditions than basic hydrolysis. nii.ac.jp The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by a water molecule. nii.ac.jp While both ester and amide bonds can be hydrolyzed under strong acidic conditions, the ester linkage is typically cleaved more readily, offering a pathway for selective debenzoylation.

Kinetic studies on related compounds, such as N-benzoyl-l-serine methyl ester, provide insight into the rates of hydrolysis. For instance, the bromelain-catalyzed hydrolysis of N-benzoyl-l-serine methyl ester is characterized by a Michaelis Constant (Km) of approximately 1.22 mM and a rate constant (k) for product formation of 1.57 × 10-2 s-1. nih.gov These enzymatic approaches highlight the potential for highly selective de-protection under mild, physiological conditions.

Table 1: Hydrolysis Conditions for Ester Linkages

| Condition | Reagent | Mechanism | Selectivity |

|---|---|---|---|

| Basic | LiOH, NaOH, or other bases | BAC2 Nucleophilic Acyl Substitution nih.gov | High for ester over amide |

| Acidic | HCl, H₂SO₄, TFA | AAC2 Acid-Catalyzed Substitution nii.ac.jp | Moderate to high for ester over amide |

Transesterification offers a route to replace the benzoyl group with other acyl moieties without isolating the de-protected dipeptide. This reaction can be catalyzed by acids or bases, or mediated by organometallic reagents. masterorganicchemistry.com

In a typical base-catalyzed transesterification, an alkoxide ion acts as a nucleophile, attacking the ester carbonyl and displacing the seryloxy group of the dipeptide through a tetrahedral intermediate. masterorganicchemistry.com This allows for the introduction of different ester groups.

Acid-catalyzed transesterification proceeds by protonating the carbonyl, making it more susceptible to attack by an alcohol. masterorganicchemistry.com This method is also effective for exchanging the ester group. For instance, transesterification of methyl esters to benzyl (B1604629) esters has been successfully performed using titanium(IV) benzyloxide. beilstein-journals.org Similarly, the formation of thioesters, such as acyl-CoA derivatives, can be achieved from esters via transesterification, a key transformation in many biosynthetic pathways. pnas.org These reactions enable the synthesis of a diverse range of L-Alanyl-O-acyl-L-serine derivatives for various applications.

Reactivity at the Peptide Bond and Terminal Functional Groups

The stability of the core peptide structure and the reactivity of its termini are critical for the compound's integrity and its use in peptide elongation.

The amide bond is significantly more stable than the ester bond due to resonance stabilization, which imparts a partial double-bond character to the C-N bond. mdpi.com This planarity and rigidity are fundamental to the structure of peptides and proteins. mdpi.com

Under physiological pH (around 7), the half-life for the spontaneous hydrolysis of a peptide bond is estimated to be several hundred years. mdpi.com Hydrolysis requires extreme conditions, such as prolonged heating in strong acid or base. mdpi.com This inherent stability ensures the integrity of the L-Alanyl-L-serine backbone during the selective hydrolysis or transesterification of the O-benzoyl ester group under mild conditions.

However, certain reagents can promote amide bond cleavage. For example, prolonged treatment with hot, neat trifluoroacetic acid (TFA), a reagent sometimes used for deprotection in peptide synthesis, can lead to the cleavage of peptide bonds, particularly those involving sterically hindered amino acids. uminho.pt Studies on dipeptides have shown that the C-terminal amide bond can be sensitive to TFA. uminho.pt In the context of L-Alanyl-O-benzoyl-L-serine, standard conditions for ester cleavage would not be expected to compromise the amide linkage.

The free N-terminal amino group of the alanine (B10760859) residue and the C-terminal carboxyl group of the serine residue are key sites for further chemical modifications, including peptide chain extension. mdpi.com

The N-terminus can undergo standard amine reactions such as acylation, alkylation, and arylation. For example, palladium-catalyzed C(sp³)–H functionalization has been used for the site-selective arylation of the N-terminal residue in dipeptides. acs.org This allows for the introduction of unnatural amino acid side chains.

The C-terminus can be activated for coupling with another amino acid or amine. Common methods involve converting the carboxylic acid into a more reactive species, such as an active ester or an acid chloride, to facilitate nucleophilic attack by the amino group of an incoming amino acid ester. researchgate.net Alternatively, the carboxyl group can be reduced to an alcohol. These transformations are fundamental to solid-phase peptide synthesis (SPPS) and solution-phase peptide elongation. mdpi.com

Table 2: Potential Transformations at Peptide Termini

| Terminus | Reaction Type | Reagents/Catalysts | Product |

|---|---|---|---|

| N-Terminus (Amino) | Acylation | Acyl chlorides, Anhydrides | N-acylated dipeptide |

| Arylation | Aryl iodides, Pd(OAc)₂ acs.org | N-terminal arylated dipeptide | |

| Peptide Coupling | Protected amino acid, Coupling agents (e.g., DCC, HOBt) | Tripeptide | |

| C-Terminus (Carboxyl) | Esterification | Alcohol, Acid catalyst | Dipeptide ester |

| Amidation | Amine, Coupling agents | Dipeptide amide |

Mechanistic Studies of Reactions Catalyzed by Serine-Modifying Enzymes

This compound and its analogs can serve as valuable tools for investigating the mechanisms of enzymes that recognize and modify serine residues or peptide linkages.

Serine proteases, such as chymotrypsin (B1334515) and papain, are a major class of enzymes that catalyze the hydrolysis of peptide bonds. libretexts.org Their active site contains a catalytic triad (B1167595) of serine, histidine, and aspartate. libretexts.org The serine residue acts as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond to form a covalent acyl-enzyme intermediate. libretexts.org While the primary target of these enzymes is the amide bond, their esterase activity is well-documented. It is plausible that proteases could hydrolyze the O-benzoyl ester linkage of this compound, potentially at a faster rate than the peptide bond. The bulky benzoyl group would interact with the enzyme's binding pocket, influencing substrate specificity and catalytic efficiency. nih.gov

Other serine-modifying enzymes could also interact with this compound. For example, serine racemase, a PLP-dependent enzyme, converts L-serine to D-serine. frontiersin.org this compound could be investigated as a potential inhibitor or substrate for this enzyme, providing insight into active site binding requirements. Furthermore, enzymes involved in the serine biosynthetic pathway, such as phosphoglycerate dehydrogenase (PHGDH) or phosphoserine phosphatase (PSPH), are regulated by post-translational modifications at serine residues. nih.govnih.gov Synthetic peptides like this compound could be used to probe the structural and electronic requirements for substrate recognition and modification by these enzymes.

Substrate Specificity and Kinetic Analysis with Serine-Modifying Enzymes

The interaction of O-acyl-L-serines with various enzymes reveals significant insights into substrate specificity. While direct kinetic data for this compound is not extensively documented in the provided research, studies on the closely related compound, O-benzoyl-L-serine, offer a strong foundation for understanding its enzymatic processing. Research has shown that O-benzoyl-L-serine is an effective substrate for enzymes that catalyze β-elimination or β-substitution reactions, such as tryptophanase and tyrosine phenol-lyase. nih.gov

The kinetic performance of O-benzoyl-L-serine with these enzymes is noteworthy. It exhibits Vmax values that are five to six times higher than those observed for the physiological substrates of these enzymes. nih.gov This enhanced reactivity suggests that the benzoyl group contributes significantly to the catalytic process. In contrast, O-acetyl-L-serine, another O-acyl derivative, is a very poor substrate for the same enzymes, with Vmax values only about 5% of those for the physiological substrates. nih.gov This highlights the specificity of the enzyme's active site for the nature of the acyl group. Both O-benzoyl-L-serine and O-acetyl-L-serine are poor substrates for tryptophan synthase. nih.gov

The addition of an L-alanyl residue to form this compound would be expected to further modulate its specificity and kinetic parameters. The alanine residue could interact with additional subsites of a protease's active site, potentially increasing affinity and influencing the rate of catalysis. This is a common strategy in the design of specific enzyme inhibitors and substrates. nih.govsinica.edu.tw For instance, tripeptides containing modified tyrosine residues have been synthesized as potential inhibitors for enzymes like elastase. nih.gov

Table 1: Comparative Kinetic Analysis of O-Acyl-L-serine Substrates

This table summarizes the relative maximum reaction velocities (Vmax) of different O-acyl-L-serine compounds with specific serine-modifying enzymes, compared to their physiological substrates.

| Enzyme | Substrate | Relative Vmax (Compared to Physiological Substrate) | Reference |

|---|---|---|---|

| Tryptophanase | O-benzoyl-L-serine | 5- to 6-fold higher | nih.gov |

| Tyrosine Phenol-lyase | O-benzoyl-L-serine | 5- to 6-fold higher | nih.gov |

| Tryptophanase | O-acetyl-L-serine | ~5% | nih.gov |

| Tyrosine Phenol-lyase | O-acetyl-L-serine | ~5% | nih.gov |

| Tryptophan Synthase | O-benzoyl-L-serine | Poor substrate | nih.gov |

| Tryptophan Synthase | O-acetyl-L-serine | Poor substrate | nih.gov |

Investigation of Beta-Elimination and Beta-Substitution Pathways Involving O-Acyl-L-serines

The primary reaction pathways for O-acyl-L-serines, including O-benzoyl-L-serine, when interacting with certain pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, are β-elimination and β-substitution. nih.govlibretexts.org These reactions are fundamental to amino acid metabolism.

In a typical β-elimination reaction catalyzed by a PLP-dependent enzyme, the process begins with the formation of a Schiff base between the amino group of the substrate and the PLP cofactor. researchgate.netebi.ac.uk This is followed by the abstraction of the α-proton from the amino acid, creating a carbanionic intermediate that is stabilized by the electron sink capacity of the PLP cofactor. libretexts.orgresearchgate.net Subsequently, the β-substituent, in this case, the benzoyloxy group, is eliminated. nih.govlibretexts.org For O-benzoyl-L-serine, the elimination of benzoate (B1203000) appears to be an irreversible step with enzymes like tryptophanase and tyrosine phenol-lyase. nih.gov The resulting intermediate can then be hydrolyzed to yield pyruvate (B1213749) and ammonia. ebi.ac.uk

O-benzoyl-L-serine has been established as a particularly good substrate for β-elimination reactions catalyzed by tryptophanase and tyrosine phenol-lyase. nih.gov The efficiency of this reaction is attributed to the benzoyl group, which is a good leaving group. This contrasts with the hydroxyl group of serine itself, which is a poor leaving group and often requires acetylation or other modifications to facilitate its elimination in biological systems. libretexts.org

In β-substitution reactions, the elimination of the β-group is followed by the addition of a different nucleophile. libretexts.org For example, O-acetylserine sulfhydrylase catalyzes the replacement of the acetoxy group from O-acetyl-L-serine with sulfide (B99878) to produce L-cysteine. nih.govacs.org While not directly demonstrated for this compound, the O-benzoyl-L-serine moiety is a competent substrate for such substitution reactions catalyzed by tryptophanase and tyrosine phenol-lyase. nih.gov

Conformational Changes of Enzymes Upon this compound Interaction

The interaction between a substrate and an enzyme is a dynamic process that often involves significant conformational changes in the enzyme's structure. According to the induced-fit model, the binding of a substrate to an enzyme's active site can cause the enzyme to change its shape, leading to a more precise alignment of catalytic groups and the substrate. lumenlearning.com

For O-acyl-L-serines, evidence suggests that such conformational changes are crucial for catalysis. The high reactivity of O-benzoyl-L-serine with tryptophanase and tyrosine phenol-lyase suggests that the binding energy derived from the interaction with the aromatic benzoyl ring is utilized to lower the energy of the transition state for the elimination reaction. nih.gov This use of binding energy to facilitate catalysis is a hallmark of the induced-fit mechanism and implies a conformational adjustment within the enzyme upon substrate binding. nih.govlumenlearning.com This hypothesis is further supported by findings that suggest both tryptophanase and tyrosine phenol-lyase may undergo conformational changes during their catalytic cycles. nih.gov

The binding of this compound, with its larger structure compared to O-benzoyl-L-serine, would likely involve more extensive interactions with the enzyme. The dipeptide structure could engage additional binding pockets or subsites, potentially leading to more pronounced or specific conformational changes. nih.gov These structural adjustments are critical for bringing the catalytic residues of the active site into the correct orientation to perform catalysis efficiently. lumenlearning.comresearchgate.net Studies on other enzyme systems have shown that substrate binding can lead to large-scale domain movements that are essential for the reaction to proceed. nih.govnih.gov

V. Strategic Applications in Chemical and Material Sciences

L-Alanyl-O-benzoyl-L-serine as a Chiral Building Block

The stereochemical integrity of this compound, derived from the natural amino acids L-alanine and L-serine, makes it an excellent chiral building block. This characteristic is fundamental in stereoselective synthesis, a critical area of organic chemistry focused on the selective formation of specific stereoisomers. ijfans.org The spatial arrangement of atoms within a molecule significantly influences its biological activity and chemical behavior, underscoring the importance of using optically pure starting materials like this compound. ijfans.org

Utilization in the Synthesis of Complex Chiral Molecular Architectures

The synthesis of complex organic molecules with multiple chiral centers often relies on the use of chiral pool synthesis, where naturally occurring chiral compounds serve as readily available starting materials. ijfans.org this compound, with its two defined stereocenters, can be strategically incorporated into synthetic pathways to construct intricate molecular frameworks. The benzoyl group on the serine residue offers a site for further chemical modification, while the peptide bond and the terminal amino and carboxyl groups provide handles for elongation or linkage to other molecular fragments. This approach is crucial for generating compounds with desired therapeutic effects while minimizing potential side effects from unwanted stereoisomers. ijfans.org For instance, the synthesis of certain biologically active compounds may involve the coupling of such dipeptide units to create larger, stereochemically defined structures.

Design Principles for Optically Pure Chemical Syntheses

The use of chiral building blocks like this compound is a cornerstone of asymmetric synthesis, a key strategy for producing optically pure compounds. ijfans.orgresearchgate.net By starting with a molecule of known chirality, chemists can transfer that chirality to the final product, often with high fidelity. researchgate.net This principle is particularly important in pharmaceutical development where the biological activity of a drug is often dependent on a single enantiomer. The design of such syntheses involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, often chiral, precursors like this compound. ijfans.org The predictable stereochemistry of this dipeptide allows for the rational design of reaction sequences that maintain optical purity throughout the synthesis.

Role in the Synthesis of Advanced Peptide-Based Structures

The unique structural features of this compound also lend themselves to the creation of advanced peptide-based materials and peptidomimetics. These structures often aim to mimic or improve upon the properties of natural peptides.

Controlled Incorporation into Oligopeptides and Polypeptides

This compound can be incorporated into longer peptide chains through standard solid-phase or solution-phase peptide synthesis techniques. nih.govpeptide.com The benzoyl protecting group on the serine side chain is stable under many standard coupling conditions, allowing for the selective elongation of the peptide backbone. peptide.com This controlled incorporation enables the synthesis of oligopeptides and polypeptides with specific sequences and functionalities. mdpi.comnih.gov For example, the presence of the benzoylated serine residue can influence the local conformation of the peptide chain, potentially inducing specific secondary structures like turns or helices. nih.gov This level of control is essential for creating peptides with tailored biological activities or material properties. mdpi.com

| Peptide Synthesis Strategy | Description | Relevance to this compound |

| Solid-Phase Peptide Synthesis (SPPS) | Peptides are assembled sequentially on a solid support, allowing for easy purification. | The protected dipeptide can be coupled as a single unit or synthesized stepwise on the resin. nih.gov |

| Solution-Phase Peptide Synthesis | Peptide fragments are synthesized in solution and then coupled together. | This compound can be a key intermediate fragment for larger peptide synthesis. peptide.com |

Synthesis of Functionalized Peptidomimetics and Conjugates

Peptidomimetics are molecules that mimic the structure and function of peptides but have modified backbones or side chains to improve properties such as stability and bioavailability. researchgate.net this compound can serve as a scaffold for creating such molecules. The benzoyl group can be replaced with other functionalities to introduce new properties. Furthermore, the peptide backbone itself can be modified. For instance, the amide bonds can be replaced with other linkages to create peptide surrogates. researchgate.net This dipeptide can also be conjugated to other molecules, such as imaging agents or drug molecules, to create targeted therapeutics or diagnostic tools. google.comgoogle.com

Development of Enzyme Interactors and Probes

The specific chemical structure of this compound makes it a candidate for the development of molecules that can interact with enzymes. Enzymes are highly specific catalysts, and their interactions with substrates and inhibitors are often governed by precise molecular recognition.

Design and Synthesis of Specific Enzyme Substrates for Mechanistic Studies

The synthesis of peptide derivatives is a fundamental strategy for elucidating enzyme mechanisms. Peptides and their analogs can be designed to act as substrates for specific proteases or other enzymes, allowing researchers to study catalytic activity, substrate specificity, and inhibition.

The synthesis of this compound would typically involve established methods of peptide chemistry, often requiring the protection of reactive functional groups to ensure selective bond formation. For instance, the hydroxyl group of serine is often protected during peptide synthesis to prevent unwanted side reactions. The O-benzoyl group in the target molecule serves this purpose initially, though its placement is also key to its function as a probe. The synthesis would likely proceed through the coupling of a protected L-alanine derivative with an O-benzoyl-L-serine derivative, followed by deprotection steps. The specific reagents and conditions can be tailored to optimize yield and purity.

While direct studies on this compound as an enzyme substrate are not extensively documented in publicly available literature, its structure is analogous to substrates used in protease assays. The peptide bond between alanine (B10760859) and serine is a potential cleavage site for various proteases. The presence of the O-benzoyl group on the serine residue could influence enzyme binding and catalysis, providing insights into the steric and electronic requirements of the enzyme's active site. For example, phosphinic dipeptide analogues have been used in mechanistic studies of metalloproteases. mdpi.com

Exploration as Chemical Probes for Biochemical Pathway Elucidation

Amino acid derivatives are crucial tools for unraveling complex biochemical pathways. uminho.pt Isotopically labeled amino acids, for instance, are used as tracers to follow metabolic routes. oup.com L-serine itself is a central player in cellular metabolism, being involved in the synthesis of proteins, other amino acids like glycine (B1666218) and cysteine, and is a key component in one-carbon metabolism. researchgate.netd-nb.infonih.govnhri.org.twmdpi.com

This compound could potentially be used as a chemical probe to study enzymes involved in serine metabolism. The O-benzoyl group acts as a reporter group, which could be tracked using analytical techniques like mass spectrometry or chromatography. Upon enzymatic cleavage of the dipeptide or modification of the serine residue, the release of benzoylated fragments could be monitored to quantify enzyme activity. Furthermore, the introduction of such a modified dipeptide into a biological system could help in identifying new enzymes that act on acylated serine residues or in understanding the substrate tolerance of known enzymes. The development of chemical probes targeting various amino acids beyond cysteine is an active area of research for expanding our understanding of the proteome. acs.org

Contribution to Novel Material Development

The unique properties of amino acids and peptides are increasingly being harnessed to create novel biomaterials with tailored functionalities. Serine-containing polymers, in particular, have garnered interest for their potential in biomedical applications.

Engineering Poly(Serine) and Serine-Derived Polymeric Materials

Poly(L-serine) (PLS) and its derivatives are attractive for creating biocompatible and biodegradable materials. nih.gov However, the strong β-sheet formation of homochiral poly(L-serine) leads to water insolubility, which can limit its applications. nsf.govresearchgate.net To overcome this, researchers have explored the synthesis of poly(D/L-serine) to disrupt the regular β-sheet structures and improve water solubility. nsf.govresearchgate.netnih.gov

The synthesis of serine-derived polymeric materials often involves the polymerization of protected serine monomers. acs.org For instance, O-protected serine derivatives such as O-benzyl, O-tert-butyl, and O-acetyl serine have been utilized in the synthesis of poly(serine). acs.org In this context, O-benzoyl-L-serine could serve as a monomer for the synthesis of poly(O-benzoyl-L-serine). Subsequent removal of the benzoyl group would yield poly(L-serine). The properties of the final polymer can be influenced by the synthetic route and the nature of the protecting group. Chemoenzymatic polymerization methods have also been developed for synthesizing poly(L-serine) and its derivatives, sometimes even without the need for side-group protection. acs.orgacs.orgnih.gov

The incorporation of such serine-based polymers into other materials, like poly(vinyl alcohol) (PVA), has been shown to enhance mechanical properties. acs.orgnih.govresearchgate.net The ability of poly(serine) to form β-sheet structures can contribute to the strength and modulus of the composite material. acs.orgnih.govresearchgate.net

Impact of O-Benzoyl Group on Supramolecular Assembly and Material Properties (Inferential based on functional group properties)

The benzoyl group, being a bulky and aromatic moiety, can significantly influence the properties of molecules and materials into which it is incorporated. In the context of this compound and polymers derived from it, the O-benzoyl group would be expected to have several key impacts.

The presence of the benzoyl group can introduce favorable π-π stacking interactions, which can play a crucial role in directing the supramolecular assembly of molecules. acs.org These interactions, along with hydrogen bonding, can lead to the formation of well-ordered structures like nanotubes or layered assemblies. acs.orgnih.gov In polymers, these non-covalent interactions can lead to crosslinking, affecting the material's mechanical and thermal properties. mdpi.com For example, the thermal decomposition of pendant benzoyl peroxide groups in polymers can lead to efficient chain crosslinking. mdpi.com

The hydrophobicity of the benzoyl group would also alter the solubility and amphiphilicity of the parent molecule or polymer. This can be strategically used to control the self-assembly in aqueous environments, potentially leading to the formation of micelles, vesicles, or other nanostructures. The introduction of hydrophobic moieties has been shown to strengthen the self-assembly of supramolecular polymeric nanotubes in water. acs.org

Furthermore, the benzoyl group can enhance the thermal stability of materials. nih.gov The rigid aromatic structure can increase the glass transition temperature and decomposition temperature of polymers. The treatment of natural fibers with benzoyl chloride has been shown to improve their thermal stability and adhesion to polymer matrices. nih.govresearchgate.net

Below is an interactive data table summarizing the potential influence of the O-benzoyl group on material properties.

| Property | Influence of O-Benzoyl Group | Rationale |

| Supramolecular Assembly | Can promote ordered structures (e.g., sheets, helices) | Aromatic nature allows for π-π stacking interactions. acs.orgnih.govmdpi.com |

| Solubility | Decreases water solubility; increases solubility in organic solvents | Introduction of a hydrophobic aromatic ring. acs.org |

| Mechanical Properties | May increase stiffness and strength | Potential for increased intermolecular forces and crosslinking. mdpi.comresearchgate.net |

| Thermal Stability | Can increase thermal stability | Rigid aromatic structure can raise decomposition temperatures. nih.govresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.